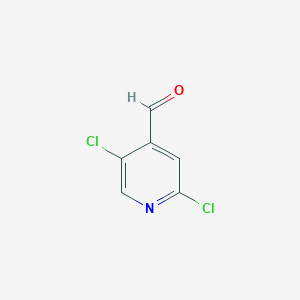

2,5-二氯异烟酰醛

描述

Synthesis Analysis

The synthesis of 2,5-Dichloroisonicotinaldehyde-like compounds involves complex chemical reactions, including palladium-catalyzed oxidation of alkenes and carbonylation reactions. For instance, palladium-catalyzed direct oxidation of alkenes with molecular oxygen can produce aldehydes, highlighting a pathway that may be relevant to synthesizing compounds similar to 2,5-Dichloroisonicotinaldehyde (Wang & Jiang, 2010). Additionally, carbonylation of trichloroacetaldehyde in concentrated sulfuric acid demonstrates the stereocontrolled synthesis of complex molecules, which could be analogous to processes for creating 2,5-Dichloroisonicotinaldehyde derivatives (Mori et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds akin to 2,5-Dichloroisonicotinaldehyde is characterized by detailed studies such as FT-IR, NBO, HOMO and LUMO, and MEP analyses. These studies provide insights into the bond lengths, angles, and overall stability of the molecule, as well as its electronic properties. For example, a study on a structurally related compound analyzed its molecular structure using HF and density functional methods, revealing significant insights into its geometrical parameters and electronic properties (Mary et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 2,5-Dichloroisonicotinaldehyde or similar compounds can lead to a variety of products, depending on the reactants and conditions. For instance, base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride showcases the compound's reactivity and potential to participate in complex chemical transformations (Wang et al., 2016). Fe-catalyzed dithioacetalization of aldehydes demonstrates another reaction pathway, emphasizing the versatility of aldehydes in synthetic chemistry (Lai et al., 2014).

Physical Properties Analysis

The physical properties of 2,5-Dichloroisonicotinaldehyde, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical reactions. While specific studies on 2,5-Dichloroisonicotinaldehyde were not found, analogous compounds' physical properties are often determined through experimental methods and can inform on the handling of 2,5-Dichloroisonicotinaldehyde.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemical species, define 2,5-Dichloroisonicotinaldehyde's role in synthesis and its potential applications. Studies on similar compounds, such as the selective oxidation of primary alcohols to aldehydes, provide insights into chemical reactivities that could be applicable to 2,5-Dichloroisonicotinaldehyde (Einhorn et al., 1996).

科学研究应用

1. 有机化学中的合成应用

2,5-二氯异烟酰醛及其类似物因其合成应用而在有机化学中具有重要意义。研究表明,与 2,5-二氯异烟酰醛在结构上相关的化合物,如 2-氯喹啉-3-甲醛,在合成喹啉环系统和构建稠合或二元喹啉核杂环系统中起着至关重要的作用。这些化合物具有显着的生物学评价和多样的合成应用 (Hamama 等人,2018)。

2. 催化和动力学研究

涉及 2,5-二氯异烟酰醛等化合物的反应的动力学和机理是一个重要的研究领域。例如,2,5-二甲酚和甲醛的酸催化反应因其动力学性质而被研究,遵循二级速率定律。此类研究有助于了解类似醛的反应机理和速率 (Malhotra & Tyagi, 1981)。

3. 电化学应用

对包括 2,5-二氯异烟酰醛类似物在内的二羟基苯甲醛的研究揭示了它们在电化学应用中的潜力。这些化合物可以电沉积在表面上,并在电氧化过程中表现出催化活性,表明它们在生物传感器设计中的有用性 (Pariente 等人,1996)。

4. 环境应用

在环境科学领域,2,5-二氯异烟酰醛的类似物因其在水消毒等过程中的作用而受到研究。对消毒副产物 (DBP) 的分析,包括氯醛,有助于了解其致癌潜力,并为安全饮用水的监管决策提供指导 (Woo 等人,2002)。

5. 分析化学

与 2,5-二氯异烟酰醛相关的化合物在分析化学中也很重要。例如,2,6-二氯苯甲醛的气相色谱分析有助于开发在速度、准确性和精密度方面具有优势的方法,这对于质量控制和分析研究至关重要 (Xing, 2001)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

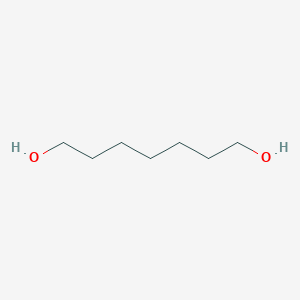

IUPAC Name |

2,5-dichloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPSRNHDSBVXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376644 | |

| Record name | 2,5-Dichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloroisonicotinaldehyde | |

CAS RN |

102645-33-0 | |

| Record name | 2,5-Dichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate](/img/structure/B42053.png)

![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)